molecular formula C21H17NOS B10839139 1-(10H-phenothiazin-10-yl)-2-phenylpropan-1-one

1-(10H-phenothiazin-10-yl)-2-phenylpropan-1-one

Cat. No. B10839139
M. Wt: 331.4 g/mol
InChI Key: JSTQBEJYZPIVJU-UHFFFAOYSA-N
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Description

1-(10H-Phenothiazin-10-yl)-2-phenylpropan-1-one is a compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(10H-phenothiazin-10-yl)-2-phenylpropan-1-one typically involves the reaction of phenothiazine with appropriate reagents under controlled conditions. One common method involves the condensation of phenothiazine with benzaldehyde in the presence of a base, followed by oxidation to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(10H-phenothiazin-10-yl)-2-phenylpropan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(10H-phenothiazin-10-yl)-2-phenylpropan-1-one involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

1-(10H-phenothiazin-10-yl)-2-phenylpropan-1-one can be compared with other phenothiazine derivatives, such as:

    Chlorpromazine: Known for its antipsychotic properties.

    Promethazine: Used as an antihistamine and antiemetic.

properties

Molecular Formula

C21H17NOS

Molecular Weight

331.4 g/mol

IUPAC Name

1-phenothiazin-10-yl-2-phenylpropan-1-one

InChI

InChI=1S/C21H17NOS/c1-15(16-9-3-2-4-10-16)21(23)22-17-11-5-7-13-19(17)24-20-14-8-6-12-18(20)22/h2-15H,1H3

InChI Key

JSTQBEJYZPIVJU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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